1,4-Bis(4-benzylpiperidin-1-yl)butane-1,4-dione
Overview
Description
1,4-Bis(4-benzylpiperidin-1-yl)butane-1,4-dione is an organic compound with the molecular formula C28H36N2O2. This compound is characterized by the presence of two benzylpiperidine groups attached to a butane-1,4-dione backbone. It is a significant molecule in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1,4-Bis(4-benzylpiperidin-1-yl)butane-1,4-dione typically involves the reaction of 4-benzylpiperidine with butane-1,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,4-Bis(4-benzylpiperidin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Scientific Research Applications
1,4-Bis(4-benzylpiperidin-1-yl)butane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-benzylpiperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
1,4-Bis(4-benzylpiperidin-1-yl)butane-1,4-dione can be compared with other similar compounds such as:
1,4-Bis(4-benzylpiperazin-1-yl)butane-1,4-dione: This compound has a similar structure but contains piperazine rings instead of piperidine rings.
1,3-Bis(4-benzylpiperidin-1-yl)propane-1,3-dione: This compound has a shorter carbon chain in the backbone compared to this compound
Properties
IUPAC Name |
1,4-bis(4-benzylpiperidin-1-yl)butane-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c31-27(29-17-13-25(14-18-29)21-23-7-3-1-4-8-23)11-12-28(32)30-19-15-26(16-20-30)22-24-9-5-2-6-10-24/h1-10,25-26H,11-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODLDMVGTHDSIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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